Chemical and physical properties of 4-(2-Hydroxyphenyl)morpholin-3-one
Chemical and physical properties of 4-(2-Hydroxyphenyl)morpholin-3-one
An In-Depth Technical Guide to the Chemical and Physical Properties of 4-(2-Hydroxyphenyl)morpholin-3-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical and physical properties of 4-(2-hydroxyphenyl)morpholin-3-one, a compound of interest in medicinal chemistry due to its structural relation to a class of biologically active molecules. As this specific derivative is not extensively characterized in publicly available literature, this document leverages data from closely related analogues, particularly 4-phenylmorpholin-3-one and its substituted derivatives, to construct a scientifically grounded profile. The guide details a proposed synthetic pathway, predicted physicochemical properties, and a thorough spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it delves into the inferred structural and conformational analysis and discusses the potential biological significance of this molecule. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel morpholin-3-one derivatives.
Introduction to 4-(2-Hydroxyphenyl)morpholin-3-one
The morpholin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The inherent structural features of the morpholine ring, such as its ability to improve the pharmacokinetic profile of drug candidates, make it a valuable component in drug design.[2] The N-aryl substituted morpholin-3-ones, in particular, have garnered significant attention as key intermediates in the synthesis of pharmaceuticals, most notably the direct factor Xa inhibitor, Rivaroxaban.[3]
This guide focuses on the ortho-hydroxy substituted analogue, 4-(2-hydroxyphenyl)morpholin-3-one. The introduction of a hydroxyl group on the phenyl ring is anticipated to modulate the compound's physicochemical properties, such as solubility and its potential for hydrogen bonding, which could in turn influence its biological activity. Given the limited direct experimental data on this specific compound, this guide will provide a robust, predictive analysis based on established chemical principles and data from well-characterized analogues.
Proposed Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one
The synthesis of N-arylmorpholin-3-ones is well-documented, typically proceeding via the reaction of an N-arylethanolamine with a chloroacetylating agent, followed by intramolecular cyclization.[4][5] Based on these established methods, a plausible and efficient synthetic route to 4-(2-hydroxyphenyl)morpholin-3-one is proposed, starting from the readily available 2-aminophenol.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2-Hydroxyphenyl)ethanolamine
This initial step involves the N-alkylation of 2-aminophenol with ethylene oxide. This reaction should be conducted with caution due to the hazardous nature of ethylene oxide.
-
In a pressure-rated reaction vessel, dissolve 2-aminophenol in a suitable solvent such as water or a lower alcohol.
-
Cool the solution to 0-5 °C.
-
Carefully introduce a stoichiometric amount of ethylene oxide.
-
Seal the vessel and allow the reaction to proceed at a controlled temperature, monitoring the pressure.
-
Upon completion, carefully vent any unreacted ethylene oxide and remove the solvent under reduced pressure to yield the crude N-(2-hydroxyphenyl)ethanolamine.
-
Purify the product by recrystallization or column chromatography.
Causality of Experimental Choices: The use of ethylene oxide is a direct and efficient method for introducing the 2-hydroxyethyl group onto the amino functionality of 2-aminophenol. The reaction is typically performed in a protic solvent to facilitate the ring-opening of the epoxide.
Step 2: Synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one
This step involves the acylation of the secondary amine with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization.[4]
-
Dissolve the N-(2-hydroxyphenyl)ethanolamine from Step 1 in a suitable solvent, such as isopropanol or toluene.[4][5]
-
Cool the solution to 0-5 °C in an ice bath.
-
Simultaneously add chloroacetyl chloride (1.1 equivalents) and an aqueous solution of a base (e.g., sodium hydroxide) dropwise, maintaining the pH of the reaction mixture between 7 and 8.[4]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress by Thin Layer Chromatography (TLC). The intermediate, 2-chloro-N-(2-hydroxyethyl)-N-(2-hydroxyphenyl)acetamide, is formed in situ.
-
The presence of the base will then facilitate the intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride, to form the morpholin-3-one ring.
-
Upon completion of the reaction, the product may precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices: The simultaneous addition of chloroacetyl chloride and base at a controlled pH is crucial to selectively acylate the more nucleophilic secondary amine in the presence of the two hydroxyl groups.[4] The subsequent intramolecular cyclization is a classic Williamson ether synthesis, driven by the deprotonation of the hydroxyl group by the base.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-(2-hydroxyphenyl)morpholin-3-one, based on calculations and data from analogous compounds.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₀H₁₁NO₃ | - |
| Molecular Weight | 193.20 g/mol | - |
| Appearance | Likely an off-white to pale yellow solid | Based on analogues like 4-phenylmorpholin-3-one.[4] |
| Melting Point | 130-140 °C (estimated) | Higher than 4-phenylmorpholin-3-one (113-114 °C) due to potential for intermolecular hydrogen bonding from the phenolic hydroxyl group.[4] |
| Boiling Point | > 400 °C (Predicted) | High due to polarity and hydrogen bonding capabilities. |
| Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO.[4] | Similar to 4-phenylmorpholin-3-one.[4] The hydroxyl group may slightly increase water solubility compared to the unsubstituted analogue. |
| pKa | ~9-10 (Phenolic proton) | Typical pKa range for phenols. |
Spectroscopic Characterization (Predicted)
A detailed prediction of the spectroscopic data for 4-(2-hydroxyphenyl)morpholin-3-one is provided below. These predictions are based on established principles of spectroscopy and data from closely related structures.[4][6][7]
Diagram of the Molecular Structure with Predicted ¹H NMR Assignments
Caption: Predicted proton assignments for ¹H NMR spectroscopy.
¹H Nuclear Magnetic Resonance (¹H NMR)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Morpholine -CH₂-N- | ~4.05 | Triplet (t) | ~5.0 | Adjacent to nitrogen and part of the morpholine ring. Similar to 4-phenylmorpholin-3-one (~4.04 ppm).[4] |
| Morpholine -CH₂-O- | ~3.80 | Triplet (t) | ~5.0 | Adjacent to the ring oxygen. Similar to 4-phenylmorpholin-3-one (~3.77 ppm).[4] |
| Lactam -CO-CH₂-O- | ~4.40 | Singlet (s) | - | Methylene group between the carbonyl and the ring oxygen. Similar to 4-phenylmorpholin-3-one (~4.35 ppm).[4] |
| Aromatic C-H | ~6.9-7.3 | Multiplet (m) | - | Protons on the 2-hydroxyphenyl ring. The ortho and para positions to the hydroxyl group will be more shielded (upfield), while the meta positions will be less affected. |
| Phenolic O-H | ~9.0 (variable) | Broad Singlet (br s) | - | The chemical shift is dependent on concentration and solvent. The broadness is due to hydrogen bonding and exchange. |
¹³C Nuclear Magnetic Resonance (¹³C NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Lactam) | ~168 | Typical chemical shift for a lactam carbonyl carbon. |
| Aromatic C-OH | ~155 | The carbon attached to the hydroxyl group is significantly deshielded. |
| Aromatic C-N | ~140 | The carbon attached to the nitrogen is deshielded. |
| Aromatic C-H | 115-130 | Chemical shifts for the remaining aromatic carbons. |
| Morpholine -CH₂-N- | ~50 | Carbon adjacent to nitrogen. |
| Morpholine -CH₂-O- | ~67 | Carbon adjacent to the ring oxygen. |
| Lactam -CO-CH₂-O- | ~65 | Carbon between the carbonyl and the ring oxygen. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Characteristics | Rationale |
| Phenolic O-H | 3200-3600 | Broad | Indicative of a hydrogen-bonded hydroxyl group.[6] |
| Aromatic C-H | 3000-3100 | Sharp | Typical for C-H stretching in an aromatic ring.[8] |
| Aliphatic C-H | 2850-3000 | Sharp | C-H stretching of the morpholine ring methylene groups. |
| Lactam C=O | ~1680 | Strong, sharp | Characteristic stretching frequency for a six-membered ring lactam. |
| Aromatic C=C | 1500-1600 | Medium to strong | Stretching vibrations of the benzene ring.[6] |
| C-O Stretch (Phenol) | ~1220 | Strong | Distinguishes from aliphatic alcohols.[6] |
| C-N Stretch | 1100-1300 | Medium | C-N bond vibrations. |
Mass Spectrometry (MS)
| Feature | Predicted m/z | Rationale |
| Molecular Ion [M]⁺ | 193 | Corresponding to the molecular weight of C₁₀H₁₁NO₃. |
| Major Fragments | 121, 93 | Fragmentation of the morpholin-3-one ring is expected. Loss of the C₄H₅NO₂ fragment (morpholin-3-one radical) would lead to a fragment of m/z 72, while cleavage of the N-aryl bond could lead to fragments corresponding to the hydroxyphenyl cation (m/z 93) and the morpholin-3-one cation (m/z 100). The fragment at m/z 121 could arise from the loss of the C₂H₂O fragment from the morpholinone ring. |
Structural and Conformational Analysis (Inferred)
Based on X-ray crystallographic studies of related morpholine derivatives, the morpholine ring in 4-(2-hydroxyphenyl)morpholin-3-one is expected to adopt a chair conformation.[9] This conformation minimizes steric strain. The N-aryl bond is likely to be in an equatorial orientation to reduce steric hindrance.[9] The presence of the ortho-hydroxyl group on the phenyl ring may lead to the formation of an intramolecular hydrogen bond with the oxygen of the morpholine ring, which could influence the preferred conformation of the N-aryl bond.
Potential Biological Significance
The morpholine scaffold is a component of many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][10] The introduction of a phenolic hydroxyl group, as seen in many natural products with biological activity, could impart antioxidant properties or provide a key interaction point with biological targets.[11] Therefore, 4-(2-hydroxyphenyl)morpholin-3-one represents an interesting candidate for biological screening in various therapeutic areas.
Conclusion
This technical guide has provided a detailed, predictive analysis of the chemical and physical properties of 4-(2-hydroxyphenyl)morpholin-3-one. By leveraging data from well-characterized analogues, a plausible synthetic route has been proposed, and a comprehensive set of predicted physicochemical and spectroscopic data has been compiled. This information serves as a valuable starting point for researchers aiming to synthesize and characterize this novel compound, and to explore its potential applications in medicinal chemistry and drug discovery.
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